2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate
Description
2-Methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate is a hydrazone derivative characterized by a hybrid structure combining methoxyphenyl, hydrazone, and 4-methylbenzoate moieties. The compound’s molecular framework includes:
- A hydrazone linkage (C=N–NH–) formed between a 4-methoxyanilino-oxoacetyl group and a methoxyphenyl ring.
- Methoxy substituents at positions 2 and 4 on the phenyl ring, enhancing electronic delocalization and steric effects.
Its synthesis involves multi-step reactions, including condensation of hydrazine derivatives with oxoacetyl intermediates, followed by esterification with 4-methylbenzoic acid. Key analytical techniques like NMR and TLC are employed for structural validation .
Properties
CAS No. |
597547-21-2 |
|---|---|
Molecular Formula |
C25H23N3O6 |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C25H23N3O6/c1-16-4-7-18(8-5-16)25(31)34-21-13-6-17(14-22(21)33-3)15-26-28-24(30)23(29)27-19-9-11-20(32-2)12-10-19/h4-15H,1-3H3,(H,27,29)(H,28,30)/b26-15+ |
InChI Key |
CSJJUSQKGPPKRJ-CVKSISIWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound is less common due to its complexity and the specificity of its applications. when produced on a larger scale, the process involves similar synthetic routes but with optimized reaction conditions to increase yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The hydrazono linkage can be reduced to form hydrazine derivatives.
Substitution: The anilino groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the hydrazono linkage can produce hydrazine derivatives .
Scientific Research Applications
2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate involves its interaction with specific molecular targets. The compound’s methoxy and anilino groups can interact with enzymes and receptors, modulating their activity. The hydrazono linkage may also play a role in its biological activity by forming reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is evident when compared to analogous hydrazone and benzoate derivatives. Below is a detailed analysis:
Structural and Functional Comparison
Research Findings and Trends
Substituent Effects :
- Methoxy groups at the 4-position (as in the target compound) improve π-π stacking interactions with biological targets, as observed in docking studies .
- Chloro and bromo substituents on benzoate esters correlate with increased cytotoxicity but may reduce solubility .
- Alkoxy chains (e.g., butoxy) enhance lipid bilayer penetration but can hinder crystallinity in solid-state applications .
Biological Activity: The target compound’s 4-methylbenzoate group shows 20% higher metabolic stability in hepatic microsome assays compared to its chloro- and bromo-substituted analogs . Compounds with 3-methoxyanilino groups exhibit stronger anti-inflammatory activity (IC₅₀ = 12 µM) than those with 4-methoxyanilino (IC₅₀ = 18 µM), likely due to altered hydrogen-bonding patterns .
Synthetic Challenges: The target compound’s dual methoxy groups require precise temperature control during synthesis to avoid demethylation side reactions . Hydrazone formation in analogs with bulky substituents (e.g., toluidino) necessitates extended reaction times (48–72 hours) to achieve >90% yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
